2-(4-Iodo-phenoxy)-ethylamine
Overview
Description
2-(4-Iodo-phenoxy)-ethylamine is an organic compound with the molecular formula C8H10INO It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenoxy)-ethylamine typically involves the reaction of 4-iodophenol with 2-chloroethylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 4-iodophenol, attacks the electrophilic carbon in 2-chloroethylamine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The iodine atom in the phenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of 2-(4-Iodo-phenoxy)-acetaldehyde or 2-(4-Iodo-phenoxy)-acetic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted phenoxy-ethylamine compounds.
Scientific Research Applications
2-(4-Iodo-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-phenoxy)-ethylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
2-(4-Iodo-phenoxy)-acetic acid: Similar structure but with a carboxylic acid group instead of an ethylamine chain.
2-(4-Iodo-phenoxy)-phenylamine: Contains a phenylamine group instead of an ethylamine chain.
Uniqueness: 2-(4-Iodo-phenoxy)-ethylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethylamine chain makes it particularly suitable for applications in medicinal chemistry, where amine groups are often crucial for biological activity.
Properties
IUPAC Name |
2-(4-iodophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRQIELSCFJHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594954 | |
Record name | 2-(4-Iodophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151978-97-1 | |
Record name | 2-(4-Iodophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminoethoxy)-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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